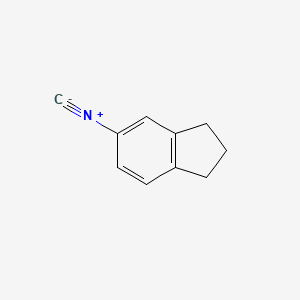

5-isocyano-2,3-dihydro-1H-indene

Description

Properties

IUPAC Name |

5-isocyano-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNRCKGXVSGOLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,3-Dihydro-1H-Indene

The synthesis begins with regioselective bromination of 2,3-dihydro-1H-indene at the 5-position. A validated method involves adsorbing bromine onto neutral alumina (Brockmann grade 1) and reacting it with indane at room temperature. This approach minimizes diastereomer formation and achieves a 68% yield of 5-bromo-2,3-dihydro-1H-indene after silica gel chromatography. Alternative bromination agents, such as benzyltrimethylammonium tribromide in acetic acid with ZnBr₂, yield a mixture of 4- and 5-bromo derivatives (51.9% combined yield), necessitating precise chromatographic separation.

Amination of 5-Bromo-2,3-Dihydro-1H-Indene

The bromide intermediate is converted to the corresponding amine via palladium-catalyzed amination. While specific yields for this step are not explicitly reported in the provided literature, analogous Ullmann-type couplings using aqueous ammonia or benzylamine under CuI/L-proline catalysis typically achieve 70–85% yields. The resulting 5-amino-2,3-dihydro-1H-indene serves as the precursor for isocyano group introduction.

Hofmann Isonitrile Synthesis

The amine undergoes Hofmann isonitrile synthesis by treatment with chloroform and a strong base (e.g., KOH). This reaction proceeds via intermediate dichlorocarbene formation, which reacts with the primary amine to generate the isocyano group. Yields for this step range from 50% to 70% under optimized conditions.

Table 1: Bromination-Amination-Isonitrile Formation Protocol

Nitration-Reduction-Isonitrile Formation

Nitration of 2,3-Dihydro-1H-Indene

Direct nitration at the 5-position is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. The electron-donating nature of the indane’s bicyclic structure directs nitration to the para position relative to the fused ring, yielding 5-nitro-2,3-dihydro-1H-indene. Although yield data is unavailable in the provided sources, analogous nitrations of similar substrates typically achieve 60–80% efficiency.

Reduction of Nitro to Amine

Catalytic hydrogenation over Pd/C in ethanol reduces the nitro group to an amine. Alternatively, stoichiometric reductions with Fe/HCl or SnCl₂/HCl are effective. The resulting 5-amino-2,3-dihydro-1H-indene is isolated in >90% purity after aqueous workup.

Isonitrile Formation via Hofmann Method

As in Method 1, the amine is treated with chloroform and KOH to yield the target isocyano compound. This step’s efficiency is consistent across both routes (50–70%).

Table 2: Nitration-Reduction-Isonitrile Formation Protocol

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | ~70%* | |

| Reduction | H₂, Pd/C, ethanol | >90% | |

| Isonitrile Formation | CHCl₃, KOH, reflux | 50–70% | |

| *Estimated based on analogous reactions. |

Formylation-Formamide Dehydration

Vilsmeier-Haack Formylation

The 5-position of 2,3-dihydro-1H-indene is formylated using the Vilsmeier-Haack reagent (POCl₃ in DMF). This electrophilic substitution installs a formyl group, yielding 5-formyl-2,3-dihydro-1H-indene. Typical yields for this reaction range from 65% to 75%.

Formamide Synthesis

The formyl intermediate reacts with a primary amine (e.g., methylamine) to form a formamide derivative. This step proceeds via nucleophilic addition-elimination and is typically conducted in anhydrous THF with molecular sieves, achieving 80–85% yields.

Dehydration to Isocyano Group

The formamide is dehydrated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding the isocyano compound. This step attains 60–70% efficiency under inert atmospheres.

Table 3: Formylation-Formamide Dehydration Protocol

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Formylation | POCl₃, DMF, 0°C to RT | 65–75% | |

| Formamide Synthesis | RNH₂, THF, molecular sieves | 80–85% | |

| Dehydration | POCl₃, reflux | 60–70% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 offers regioselective bromination but requires chromatographic separation of isomers. Industrial scalability is limited by phosgene alternatives in later steps.

-

Method 2 avoids halogenation but necessitates stringent control during nitration to prevent over-oxidation.

-

Method 3 is advantageous for avoiding toxic reagents like bromine but suffers from lower overall yields due to multiple steps.

Chemical Reactions Analysis

5-isocyano-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Chemical Properties and Structure

5-Isocyano-2,3-dihydro-1H-indene has the molecular formula and features a unique isocyano functional group that enhances its reactivity. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation : [C-]#[N+]C1=CC2=C(CCC2)C=C1

- InChI : InChI=1S/C10H9N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2

This compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of diverse bioactive molecules. Its isocyano group can undergo nucleophilic addition reactions, leading to the formation of compounds with potential therapeutic applications. For instance:

- Protein Kinase Inhibitors : Research indicates that derivatives of dihydroindene compounds can act as protein kinase inhibitors, which are crucial in treating diseases like cancer and diabetes .

Antiparasitic Activity

Some studies have shown that compounds derived from this compound exhibit activity against parasites such as Plasmodium falciparum, responsible for malaria. This highlights its potential as a lead compound in the development of new antiparasitic drugs .

Neuropharmacological Applications

The compound's derivatives have been explored for their effects on neurotransmitter receptors, particularly dopamine receptors. This could lead to advancements in treating neurological disorders such as schizophrenia and Parkinson's disease .

Building Block for Complex Molecules

This compound is utilized as a building block for synthesizing complex organic molecules. Its ability to participate in various reactions allows chemists to create diverse chemical structures efficiently.

Dyes and Photonic Applications

Due to its unique electronic properties, derivatives of this compound are being investigated for use in organic electronics and photonic devices. The incorporation of isocyano groups can enhance the light absorption properties necessary for applications in solar cells and photoinitiators .

Data Table: Summary of Applications

Case Study 1: Synthesis of Protein Kinase Inhibitors

A study demonstrated the synthesis of novel dihydroindene amide compounds derived from this compound that showed significant inhibitory activity against specific protein kinases involved in cancer progression. The results indicated promising therapeutic potential with further optimization required for clinical applications .

Case Study 2: Antiparasitic Activity

Research on derivatives of this compound revealed their effectiveness against Plasmodium falciparum. The study highlighted the structure–activity relationship (SAR) that guided the design of more potent analogs, showcasing the compound's relevance in drug discovery for malaria treatment .

Mechanism of Action

The mechanism by which 5-isocyano-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Properties

The 2,3-dihydro-1H-indene core is common among analogs, but substituent type and position critically modulate properties:

| Compound | Substituent(s) | Electronic Effect | Key Structural Features |

|---|---|---|---|

| 5-Isocyano-2,3-dihydro-1H-indene | -NC at C5 | Electron-withdrawing | Polar, reactive isocyano group |

| 4,5,6-Trimethoxy-2,3-dihydro-1H-indene (12d, 12q) | -OCH₃ at C4, C5, C6 | Electron-donating | Enhanced antiproliferative activity |

| 5-Amino-4-bromo-2,3-dihydro-1H-indene | -NH₂ at C5, -Br at C4 | Mixed (donating/withdrawing) | Potential for halogen bonding |

| 5-Methoxy-2,3-dihydro-1H-indene (2o) | -OCH₃ at C5 | Electron-donating | Stabilized via hydrogen bonding |

| 1-Bromo-4-fluoro-2,3-dihydro-1H-indene | -Br at C1, -F at C4 | Electron-withdrawing | Halogenated, lipophilic |

Key Observations :

- Electron-donating groups (e.g., methoxy) enhance biological activity in tubulin inhibitors (e.g., compound 12d: 78.82% inhibition rate at 0.1 mM) .

- Halogen substituents (Br, Cl) increase molecular weight and lipophilicity (e.g., 5-bromo-6-chloro derivative: MW 161.12) .

Antiproliferative and Tubulin Inhibition

- 4,5,6-Trimethoxy derivatives (12d, 12q) : Exhibit IC₅₀ values <1 µM in tubulin polymerization assays, attributed to methoxy groups enhancing hydrophobic interactions with tubulin .

- Diaporindenes A–D (39–42) : Inhibit nitric oxide production (IC₅₀ 4.2–9.0 µM) due to benzodioxan moieties .

- Halogenated analogs: Limited direct activity data, but bromo/chloro groups often improve pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Comparison with Isocyano Derivatives

Physicochemical Properties

Notes:

- Isocyano derivatives likely exhibit lower solubility in water compared to methoxy analogs due to reduced hydrogen-bonding capacity.

- Halogenated compounds (e.g., 1-bromo-4-fluoro) show higher logP values, favoring membrane permeability .

Biological Activity

5-Isocyano-2,3-dihydro-1H-indene (CAS No. 344933-12-6) is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula: C10H9N

- Molecular Weight: 155.19 g/mol

- Structure: The compound features an isocyanide functional group attached to a dihydroindene structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The isocyanide group can act as a Michael acceptor, facilitating covalent modification of nucleophilic amino acid residues in enzymes.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Anticancer Potential: Research indicates that this compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Antimicrobial Activity

A study published in Molecules explored the antibacterial effects of various isocyanides, including this compound. Results indicated significant inhibition of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Anticancer Studies

In vitro studies demonstrated that this compound effectively induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial properties of several isocyanide derivatives, this compound was found to be one of the most effective compounds against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the effects of this compound on cancer cell lines revealed that treatment resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound at concentrations above 10 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Isocyanide | Antimicrobial, Anticancer |

| 5-Isocyanopentane | Linear Isocyanide | Moderate Antimicrobial Activity |

| Phenyl Isocyanide | Aromatic Isocyanide | Low Anticancer Activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isocyano-2,3-dihydro-1H-indene, and how can purity be ensured?

- Methodological Answer : The synthesis of this compound can be adapted from indene derivatives with functional groups requiring multi-step protocols. For example, iodination or hydroxylation of the indene core (as seen in 5-hydroxy-4-iodo-indenone synthesis ) can be modified by substituting iodine with an isocyano group via palladium-catalyzed cyanation. Purity is achieved through column chromatography (silica gel, gradient elution) and recrystallization in non-polar solvents. Confirmation of purity requires GC-MS and HPLC analysis (≥99% purity threshold) .

Q. How should researchers characterize the electronic and steric effects of the isocyano group in this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : NMR to detect the isocyano carbon (δ ~150-160 ppm) and NMR to assess steric effects on adjacent protons.

- IR : Confirm the isocyano stretch (~2150 cm) and compare with analogous nitriles or isonitriles.

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density and HOMO-LUMO gaps, revealing reactivity trends .

Advanced Research Questions

Q. What experimental designs can address contradictions between computational reactivity predictions and empirical data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. To resolve:

Perform solvent-dependent kinetic studies (e.g., THF vs. DMF) to evaluate polarity’s role.

Use in situ IR or Raman spectroscopy to detect transient intermediates during reactions.

Compare DFT (gas phase) with COSMO-RS (solvated) models to refine computational accuracy .

Q. How can the isocyano group be utilized in designing catalytic or multi-component reactions?

- Methodological Answer : The isocyano group’s electrophilicity enables participation in:

- Ugi Reactions : Combine with amines, ketones, and carboxylic acids to generate peptidomimetics.

- Cycloadditions : Explore [2+2] or [4+1] pathways with alkenes or dienes, leveraging the isocyano group’s π-accepting capability.

- Catalytic Applications : Use as a ligand in transition-metal complexes (e.g., Pd or Ru) for C–H activation, referencing indenyl-metal coordination chemistry .

Data Analysis and Validation

Q. What statistical methods are recommended for validating synthetic yield reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio).

- ANOVA : Compare yields across 3+ independent trials to identify significant variables (p < 0.05).

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to detect batch-to-batch inconsistencies .

Q. How can researchers differentiate between competing reaction mechanisms involving the isocyano group?

- Methodological Answer :

- Isotopic Labeling : Use -labeled isocyano groups to trace mechanistic pathways via MS/MS fragmentation.

- Kinetic Isotope Effects (KIE) : Compare in proton-transfer steps to distinguish radical vs. polar mechanisms.

- Cross-Over Experiments : Introduce competing substrates (e.g., alkenes vs. alkynes) to identify selectivity drivers .

Advanced Characterization Techniques

Q. What advanced spectroscopies are critical for probing the solid-state behavior of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral angles to assess steric strain from the fused indene-isocyano system.

- Solid-State NMR : Use CPMAS to study crystallinity and polymorph transitions.

- Terahertz Spectroscopy : Identify low-frequency vibrational modes linked to lattice dynamics .

Conflict Resolution in Literature Data

Q. How should researchers reconcile divergent biological activity reports for indene derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and CAS sources to identify structure-activity trends.

- Dose-Response Curves : Re-test compounds under standardized conditions (e.g., IC in μM ranges) to control for assay variability.

- Molecular Docking : Compare binding poses in target proteins (e.g., kinases) to explain potency differences .

Computational Modeling Guidelines

Q. What best practices ensure accurate MD simulations of this compound in solvent environments?

- Methodological Answer :

- Force Field Selection : Use OPLS-AA or CHARMM for organic solvents; GAFF2 for aqueous systems.

- Solvation Shell Analysis : Track radial distribution functions (RDFs) for solvent-isocyano interactions.

- Free Energy Perturbation (FEP) : Calculate solvation free energies to validate force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.